![molecular formula C11H14FNO2 B2529646 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2197600-87-4](/img/structure/B2529646.png)
3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several papers. For instance, novel fluoroquinolone antibacterial agents have been synthesized by coupling pyrrolidine derivatives with quinolinecarboxylic acids, demonstrating potent antimicrobial activity against various organisms . Another study reports the synthesis of a fluorescent sensor using a one-pot Willgerodt–Kindler reaction, applicable to various dithiazolopyridines . Additionally, a mixed lithium–zinc combination has been used for the deprotometalation of methoxy- and fluoro-pyridines, leading to efficient functionalization at specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of "3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their function. X-ray analysis has been used to determine the crystal structure of a pyridin-2(1H)-one derivative, revealing diorientational disorder in the m-fluorobenzyl groups due to rotation around a C–C single bond . This kind of structural information is essential for understanding the reactivity and interaction of pyridine derivatives with other molecules.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For example, reactions of caesium fluoroxysulphate with pyridine produce a mixture of products, with the distribution depending on the solvent used . The selective radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates has been used to synthesize no-carrier-added fluorohalopyridines, which are useful labeling synthons for PET radiotracers . These reactions highlight the versatility of pyridine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. The introduction of an oxime group in fluoroquinolones has been shown to improve pharmacokinetic parameters . The photophysical characteristics of a dithiazolopyridine derivative have been investigated, showing a 'turn-off' response to certain metal ions and a ratiometric response to protons, suggesting potential sensor applications . The acidity of substituted pyridines has been studied, with pKa values calculated for complexes with LiCl and LiTMP, providing insight into their reactivity .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Deprotometalation and Regioselectivity : Methoxy- and fluoro-pyridines, including compounds structurally related to 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine, have been successfully deprotometalated using a mixed lithium-zinc combination. This process allows for efficient functionalization and highlights the CH acidities and regioselectivity in reactions, providing insights into the synthesis and modification of pyridine derivatives (Hedidi et al., 2016).
Radiotracer Development
- Synthesis of Radiotracers for Nicotinic Acetylcholine Receptors : The synthesis and application of fluorinated pyridine derivatives, similar in structure to this compound, have been explored for creating radiotracers. These compounds, like 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, are used in PET imaging to study nicotinic acetylcholine receptors, demonstrating the compound's relevance in neuroimaging and the study of neurological disorders (Horti et al., 1998).
Molecular Interaction Studies
- Docking and QSAR Studies for Kinase Inhibitors : Fluoro-pyridine derivatives, closely related to this compound, have been investigated for their potential as kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) analyses help in understanding the molecular basis of their inhibitory activity, providing pathways for the development of therapeutic agents (Caballero et al., 2011).
Fluorescence and Chemosensor Applications
- Fluorescent Chemosensors : Pyridine derivatives, incorporating functional groups similar to those in this compound, have been synthesized for their application as fluorescent chemosensors. These compounds show selectivity and sensitivity towards specific metal ions, offering potential in environmental monitoring and biological imaging (Li et al., 2014).
Mechanism of Action
Target of Action
Fluorinated pyridines are a class of compounds receiving increasing attention in medicinal chemistry due to their potential biological activities .
Mode of Action
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various biologically active compounds , suggesting they may interact with multiple biochemical pathways.
Result of Action
Fluorinated pyridines have been found to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The stability and reactivity of fluorinated pyridines can be influenced by factors such as temperature and ph .
properties
IUPAC Name |
3-fluoro-2-(oxan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCDOIDZNTWXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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